molecular formula C13H15N B092736 (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine CAS No. 15297-33-3

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

Cat. No. B092736
CAS RN: 15297-33-3
M. Wt: 185.26 g/mol
InChI Key: YYETYHLXPGYQPZ-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of “®-N-Methyl-1-(naphthalen-1-yl)ethanamine” involves a reaction with N-ethyl-N,N-diisopropylamine in acetonitrile under reflux conditions for 2 hours . The solvent is then removed under reduced pressure and dichloromethane is added. The dichloromethane phase is washed with water and the water phase is back-extracted with dichloromethane. The combined organic fractions are dried over sodium sulfate and concentrated in vacuum. The crude product is purified by silica-gel column chromatography .


Molecular Structure Analysis

The InChI code for “®-N-Methyl-1-(naphthalen-1-yl)ethanamine” is 1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1 . The InChI key is YYETYHLXPGYQPZ-SNVBAGLBSA-N .


Physical And Chemical Properties Analysis

“®-N-Methyl-1-(naphthalen-1-yl)ethanamine” is a light yellow to yellow liquid . It should be stored in a refrigerator . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP2D6 .

Scientific Research Applications

  • Synthesis of Cinacalcet Hydrochloride : An efficient synthesis and practical resolution method for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine has been developed, primarily as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).

  • Antifungal Activity : Certain derivatives of (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine have shown promising in vitro antifungal activity against human pathogens like Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum (Thvedt et al., 2013).

  • Catalytic Applications : This compound has been used in regioselective cyclometallation with palladium(II) acetate, highlighting its potential in catalytic applications (Singh et al., 2019).

  • Synthesis of Chiral Ligands : It is also involved in the synthesis of chiral ligands, as demonstrated in the highly enantioselective synthesis of (2-pyridyl)phosphine based C-chiral unsymmetrical P,N-ligands (Liu et al., 2009).

  • Pharmacophoric Model for Anticonvulsant Activity : The compound has been studied in the context of novel semicarbazones based 1,3,4-oxadiazoles, contributing to the establishment of a pharmacophoric model for anticonvulsant activity (Rajak et al., 2010).

  • Optical Properties in Liquid Crystals : It has been used in the study of optical properties, particularly regarding helical twisting power in nematic liquid crystals (Fukuda et al., 2007).

  • Synthesis of Calcimimetic Agents : The compound has been employed in the asymmetric synthesis of primary amines, which are crucial in the synthesis of calcimimetic agents (Ou et al., 2013).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(1R)-N-methyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYETYHLXPGYQPZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine

CAS RN

15297-33-3
Record name (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
THK Thvedt, K Kaasa, E Sundby, C Charnock… - European Journal of …, 2013 - Elsevier
In the search for new antifungal compounds and to explore structure activity relationships, a series of 24 chiral benzyl amine type antifungals was synthesised and characterised. In vitro …
Number of citations: 13 www.sciencedirect.com

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